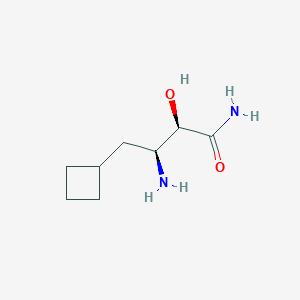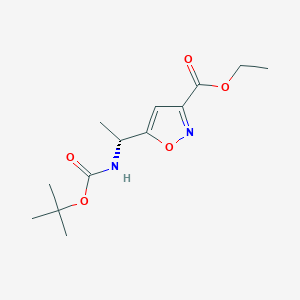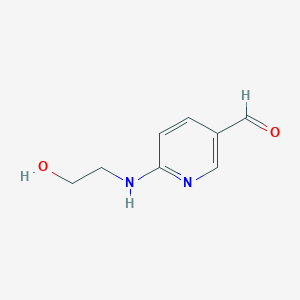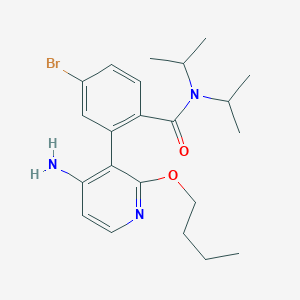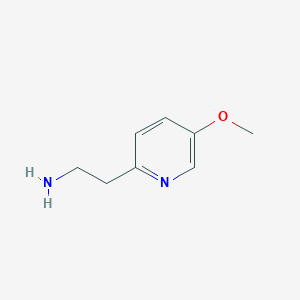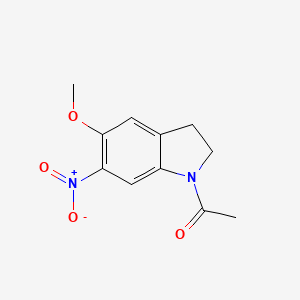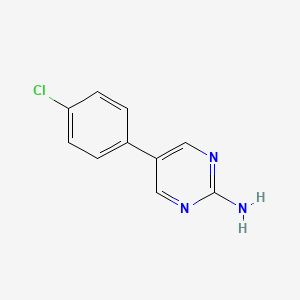
4,7-Dibromo-2-dodecylisoindoline-1,3-dione
Übersicht
Beschreibung
“4,7-Dibromo-2-dodecylisoindoline-1,3-dione” is an organic compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Wissenschaftliche Forschungsanwendungen
Material Science Applications : A study by Kusumoto et al. (2022) investigated the elastic/plastic flexibility of a long alkyl-chained organic molecule, 4,5,6,7-tetrachloro-2-dodecylisoindoline-1,3-dione. The compound exhibited different physical properties depending on the recrystallization solvent used, highlighting its potential in material science applications (Kusumoto et al., 2022).
Organic Solar Cells : Hwang et al. (2018) reported the synthesis of a difluorinated isoindoline-1,3-dione derivative for use in organic solar cells (OSCs). The study demonstrated the compound's efficacy in photovoltaic performance, indicating its potential in renewable energy technology (Hwang et al., 2018).
Molecular Synthesis : Schmittel and Ammon (1998) described a short and efficient method to prepare dialkylated or diarylated phenanthrolines-4,7-diones, which are precursors to macrocyclic oligophenanthrolines. These compounds have applications in molecular synthesis and chemical engineering (Schmittel & Ammon, 1998).
Catalysis and Green Chemistry : The study by Shabani et al. (2021) utilized 2-Aminoisoindoline-1,3-dione functionalized nanoparticles for the green synthesis of 4H-pyrans. This method highlights the compound's role in catalysis and its contribution to environmentally friendly chemical processes (Shabani et al., 2021).
Herbicide Development : He et al. (2019) explored the use of a Pyrazole-Isoindoline-1,3-dione hybrid as a scaffold for developing inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in herbicide development. The study underscores the potential of such compounds in agricultural sciences (He et al., 2019).
Eco-Friendly Synthesis : The research by Journal et al. (2019) focused on an efficient and green method for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash. This approach is significant for sustainable chemistry and bio-waste management (Journal et al., 2019).
Eigenschaften
IUPAC Name |
4,7-dibromo-2-dodecylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Br2NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(24)17-15(21)12-13-16(22)18(17)20(23)25/h12-13H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMKLXCAPVYMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C=CC(=C2C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732313 | |
| Record name | 4,7-Dibromo-2-dodecyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-2-dodecylisoindoline-1,3-dione | |
CAS RN |
1159905-88-0 | |
| Record name | 4,7-Dibromo-2-dodecyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiazolamine, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-diethyl-](/img/structure/B1508400.png)
![6-chloro-7-methoxy-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1508401.png)
